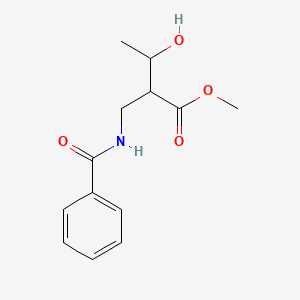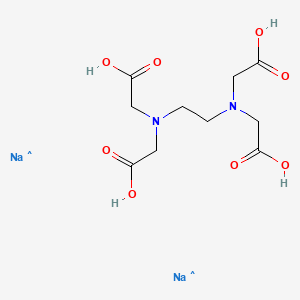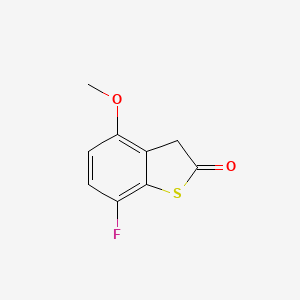
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid is an organic compound that belongs to the class of enoate esters. It is commonly used in various chemical and industrial applications due to its unique properties. The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.213 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of 2-methylprop-2-enoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures high yield and purity of the final product. The esterification process is followed by purification steps such as distillation and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: 2-methylprop-2-enoic acid
Reduction: 2-(Dimethylamino)ethyl 2-methylpropan-1-ol
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is widely used in scientific research due to its versatility:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is employed in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is used in the development of pharmaceutical formulations and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of adhesives, coatings, and resins
Wirkmechanismus
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The dimethylamino group can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
- 2-(Dibutylamino)ethyl 2-methylprop-2-enoate
- 2-(Tert-butylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Dimethylamino)ethyl 2-methylprop-2-enoate is unique due to its specific combination of the dimethylamino group and the 2-methylprop-2-enoate moiety. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields .
Eigenschaften
CAS-Nummer |
26655-25-4 |
|---|---|
Molekularformel |
C11H19NO4 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C8H15NO2.C3H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2-3(4)5/h1,5-6H2,2-4H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
IDSLKCIQOSQROT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCN(C)C.C=CC(=O)O |
Verwandte CAS-Nummern |
26655-25-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide](/img/structure/B8589257.png)

![N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide](/img/structure/B8589277.png)


![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)



![1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-](/img/structure/B8589335.png)


